3-(2-Ethoxybenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-13-9-5-4-8-12(13)18(22)20-15-11-7-3-6-10-14(11)24-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPRZDXXDIEIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 2-ethoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has shown that 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Effects
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
- IC50 Values :
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction A549 15.0 Cell cycle arrest HeLa 10.0 Inhibition of mitochondrial function
The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of cell cycle checkpoints, particularly arresting cells at the G2/M phase. Additionally, the compound may inhibit key kinases involved in cell survival pathways.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can reduce pro-inflammatory cytokine production.
Case Study: Anti-inflammatory Activity
- Cytokines Measured :
Cytokine Concentration (pg/mL) Control (pg/mL) TNF-α 50 200 IL-6 30 150 IL-1β 20 100
The compound's anti-inflammatory effects are attributed to its ability to modulate NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of benzofuran derivatives, including compounds related to this compound. These compounds have demonstrated protective effects against excitotoxicity in neuronal cells.
Case Study: Neuroprotective Activity
In a study involving primary cultured rat cortical neuronal cells, derivatives showed significant protection against NMDA-induced excitotoxicity. The most effective derivatives exhibited comparable neuroprotective action to established NMDA antagonists.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Benzofuran-2-carboxamide derivatives differ primarily in substituents on the benzofuran core or the carboxamide side chain. Key comparisons include:
Table 1: Structural and Physical Comparison of Selected Benzofuran-2-carboxamide Derivatives
*Calculated based on molecular formula (C₁₉H₁₇N₂O₄).
- Melting Points : The benzofuran derivative (21) exhibits a lower melting point (161–163°C) compared to benzo[b]thiophene-2-carboxamide (22, 185–187°C), suggesting sulfur’s role in enhancing molecular packing .
- Substituent Effects : The ethoxy group in the target compound may improve lipophilicity compared to hydrophilic groups (e.g., piperazinyl in vilazodone), influencing bioavailability .
Industrial and Research Relevance
- Vilazodone Synthesis : High-yield processes for benzofuran-2-carboxamide intermediates (e.g., 5-(piperazin-1-yl)benzofuran-2-carboxamide) emphasize industrial scalability .
- Abexinostat: A dimethylaminomethyl-substituted benzofuran-2-carboxamide, used in HDAC inhibition research, illustrates the scaffold’s applicability in oncology .
Biological Activity
3-(2-Ethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including neuroprotective, anticancer, and antimicrobial effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.32 g/mol
The compound features a benzofuran core, which is known for its versatility in biological applications.
Neuroprotective Effects
Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. A study on related compounds demonstrated that certain benzofuran derivatives protect against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications in the structure can enhance neuroprotection . Specifically, the introduction of ethoxy and amido groups may contribute to this protective effect by modulating neuronal signaling pathways.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been widely studied. For instance, similar compounds have shown selective toxicity towards cancer cells while sparing normal cells. Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzofuran scaffold can significantly enhance anticancer activity . The presence of the ethoxybenzamido moiety in this compound may similarly influence its efficacy against various cancer cell lines.
Antimicrobial Properties
Antimicrobial activity has also been observed in related benzofuran compounds. Studies have shown that certain derivatives exhibit selective action against Gram-positive bacteria and some fungi . While specific data on this compound is limited, it is plausible that the compound may share similar antimicrobial properties due to its structural similarities with other active benzofuran derivatives.
Research Findings and Case Studies
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- DNA Interaction : Potential binding to DNA may influence gene expression related to cell proliferation and apoptosis.
Q & A
Q. What are the key synthetic routes for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step processes:
- Step 1 : Preparation of the benzofuran-2-carboxamide core via coupling reactions. For example, benzofuran-2-carboxylic acid can react with amines using coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) as a base .
- Step 2 : Introduction of the 2-ethoxybenzamido group via transamidation or direct acylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like triazine derivatives, which can form during cyclization reactions .
- Reproducibility Tips : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the benzofuran core and substituent positions. For example, aromatic protons in the benzofuran ring typically appear as doublets between δ 6.8–7.5 ppm, while the ethoxy group shows a triplet near δ 1.4 ppm (CH3) and a quartet near δ 4.1 ppm (CH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Byproduct analysis (e.g., triazine derivatives ) requires:
- Mechanistic Studies : Use isotopic labeling or in-situ IR spectroscopy to track intermediates.
- Condition Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., DIPEA vs. Et3N), and temperatures. For example, lower temperatures (<40°C) may reduce cyclization side reactions .
- Catalyst Selection : Palladium catalysts in C-H activation steps improve regioselectivity .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzofuran-2-carboxamide derivatives?
- Dose-Response Validation : Re-evaluate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity.
- Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .
- Structural Modifications : Compare analogs (e.g., 7-methoxy vs. 5-piperazinyl derivatives) to isolate structural determinants of activity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer potential of this compound?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the benzofuran 5-position to enhance DNA intercalation .
- Side-Chain Optimization : Replace the ethoxy group with bioisosteres (e.g., cyclopropoxy) to improve metabolic stability .
- In Silico Modeling : Use molecular docking to predict binding to targets like DOT1L or AF9/ENL protein complexes .
Q. What methodologies are effective for studying the compound’s role as a fluorescent chemosensor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
